![molecular formula C10H11BrClN3 B2773080 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1171521-23-5](/img/structure/B2773080.png)
1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride, also known as BPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BPPH is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have explored the potential of 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride as an antileishmanial agent. In vitro studies demonstrated its activity against Leishmania aethiopica clinical isolates. Notably, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Properties
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) showed promising inhibition effects against Plasmodium berghei. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
Drug Development
Given the limited arsenal of antileishmanial and antimalarial drugs, novel compounds like 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride offer hope for improved treatment options. Researchers explore its safety, efficacy, and mechanisms of action for drug development .
Molecular Docking Studies
Computational approaches, such as molecular docking, provide insights into how compounds interact with target proteins. A study on Lm-PTR1 (a Leishmania enzyme) complexed with Trimethoprim revealed the favorable binding of compound 13, supporting its antileishmanial activity .
Chemical Biology
Researchers investigate the compound’s impact on cellular processes, including its effects on Leishmania and Plasmodium. Understanding its mode of action can guide further drug design and optimization .
Structure-Activity Relationship (SAR) Studies
By synthesizing related pyrazole derivatives and evaluating their biological activities, scientists can establish SAR trends. These insights aid in designing more potent analogs with improved pharmacological profiles .
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways, leading to downstream effects that contribute to their pharmacological activities .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
2-[(3-bromophenyl)methyl]pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14;/h1-6H,7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIHTKXOORAKDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride |
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